molecular formula C₂₁H₁₈N₂O₅ B1145009 (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind CAS No. 1598416-07-9

(1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind

Cat. No.: B1145009
CAS No.: 1598416-07-9
M. Wt: 378.38
InChI Key:
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Description

The compound (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind is a synthetic intermediate with a complex structure that includes a benzodioxole moiety and a tetrahydropyridoindole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Construction of the Tetrahydropyridoindole Framework: This is achieved through a series of condensation reactions, often starting with an indole derivative and incorporating the benzodioxole moiety.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the indole framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, providing insights into molecular recognition processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets suggests possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often relate to signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
  • (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Uniqueness

The uniqueness of (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind lies in its specific structural configuration and the presence of both the benzodioxole and tetrahydropyridoindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize its potential in their respective fields.

Properties

CAS No.

1598416-07-9

Molecular Formula

C₂₁H₁₈N₂O₅

Molecular Weight

378.38

Synonyms

Tadalafil Impurity E

Origin of Product

United States

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